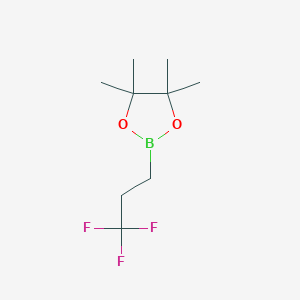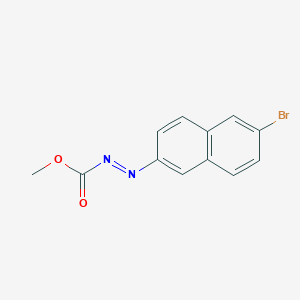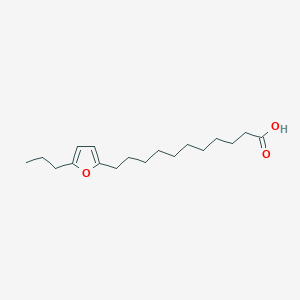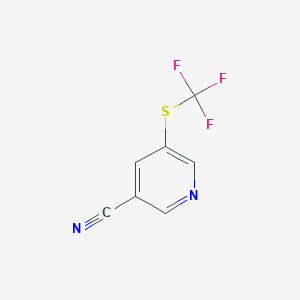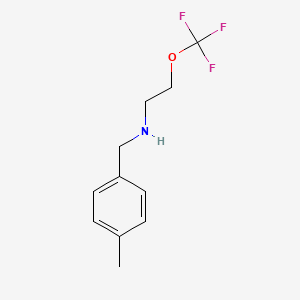
(4-Methyl-benzyl)-(2-trifluoromethoxyethyl)-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methyl-benzyl)-(2-trifluoromethoxyethyl)-amine is an organic compound that features a benzyl group substituted with a methyl group at the para position and an amine group attached to a 2-trifluoromethoxyethyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-benzyl)-(2-trifluoromethoxyethyl)-amine typically involves the reaction of 4-methylbenzyl chloride with 2-trifluoromethoxyethylamine under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. The final product is typically purified through distillation or recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Methyl-benzyl)-(2-trifluoromethoxyethyl)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction can produce primary or secondary amines. Substitution reactions can introduce various functional groups onto the benzyl ring.
Applications De Recherche Scientifique
(4-Methyl-benzyl)-(2-trifluoromethoxyethyl)-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (4-Methyl-benzyl)-(2-trifluoromethoxyethyl)-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its use, such as in medicinal chemistry or biochemical research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylacetone (P2P): An organic compound with a similar benzyl structure but different functional groups.
4-Methylbenzyltrimethylammonium hydroxide: A quaternary ammonium compound with a similar benzyl group but different substituents.
Uniqueness
(4-Methyl-benzyl)-(2-trifluoromethoxyethyl)-amine is unique due to the presence of the trifluoromethoxyethyl group, which imparts distinct chemical properties such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C11H14F3NO |
|---|---|
Poids moléculaire |
233.23 g/mol |
Nom IUPAC |
N-[(4-methylphenyl)methyl]-2-(trifluoromethoxy)ethanamine |
InChI |
InChI=1S/C11H14F3NO/c1-9-2-4-10(5-3-9)8-15-6-7-16-11(12,13)14/h2-5,15H,6-8H2,1H3 |
Clé InChI |
NCZQMUYTSYDEHV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CNCCOC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Trimethyl[(pyridin-3-yl)methyl]azanium iodide](/img/structure/B11760816.png)
![[(2,5-difluorophenyl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11760817.png)
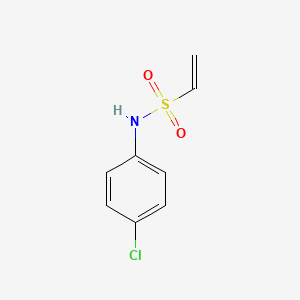
![1-[4-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B11760825.png)
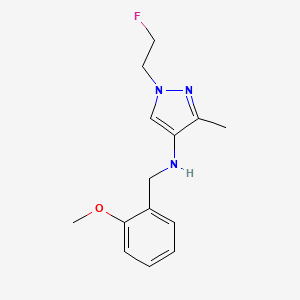
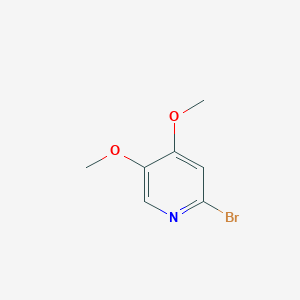
![3-[3-(Methanesulfonyloxy)propoxy]propyl methanesulfonate](/img/structure/B11760859.png)


